An In-depth Technical Guide to the Synthesis of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate
An In-depth Technical Guide to the Synthesis of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the prevalent synthetic route, experimental protocols, and relevant chemical data to support research and development in medicinal chemistry and drug discovery.
Introduction
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, also known as N-Boc-3-bromo-4-piperidone, is a heterocyclic building block of significant interest in the synthesis of complex molecular architectures. The presence of a bromine atom at the α-position to the ketone, along with the Boc-protected nitrogen, makes it a versatile precursor for a variety of chemical transformations, including nucleophilic substitutions and carbon-carbon bond-forming reactions. Its chemical formula is C₁₀H₁₆BrNO₃ and its CAS number is 188869-05-8.[1][2]
Primary Synthetic Pathway
The most commonly cited method for the synthesis of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate involves the direct bromination of the commercially available starting material, tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).
Reaction Scheme
The overall synthetic transformation is illustrated in the following diagram:
Caption: Synthetic pathway for tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data associated with the synthesis and characterization of the target compound.
Table 1: Reactant and Reagent Specifications
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents |
| 1-Boc-piperidin-4-one | C₁₀H₁₇NO₃ | 199.25 | 1.0 |
| Bromine | Br₂ | 159.81 | 1.0 |
| Aluminum Chloride | AlCl₃ | 133.34 | 0.1 |
Table 2: Reaction Conditions and Yield
| Parameter | Value | Reference |
| Solvent | Tetrahydrofuran (THF) / Diethyl ether (Et₂O) | [3] |
| Temperature | 0 °C | [3] |
| Reaction Time | 18 hours | [3] |
| Purification | Flash column chromatography | [3] |
| Physical Form | Solid | [4] |
| Purity | 95% | [5] |
Table 3: Physicochemical and Spectroscopic Data
| Property | Value |
| IUPAC Name | tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate |
| CAS Number | 188869-05-8 |
| Molecular Weight | 278.15 g/mol |
| Appearance | Light yellow solid |
| Boiling Point | 333.3 °C at 760 mmHg |
| Density | 1.422 g/cm³ |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) |
| 4.85-4.70 (m, 1H) | |
| 4.20-4.00 (m, 1H) | |
| 3.90-3.55 (m, 3H) | |
| 2.80-2.68 (m, 1H) | |
| 2.54-2.44 (m, 1H) | |
| 1.43 (s, 9H)[6] |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate.[3]
Materials and Equipment
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1-Boc-piperidin-4-one (1.0 eq.)
-
Aluminum chloride (0.1 eq.)
-
Bromine (1.0 eq.)
-
Tetrahydrofuran (THF)
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Diethyl ether (Et₂O)
-
Sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
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Ice bath
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Dropping funnel
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Filtration apparatus
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Rotary evaporator
-
Flash column chromatography system
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve 1-Boc-piperidin-4-one (1.0 eq., 50 mmol, 10 g) in a mixture of THF (30 mL) and Et₂O (30 mL).
-
Addition of Catalyst: Add aluminum chloride (0.1 eq., 5.0 mmol, 0.67 g) to the solution.
-
Bromination: Cool the reaction mixture to 0 °C using an ice bath. Slowly add bromine (1.0 eq., 50 mmol, 2.6 mL) dropwise over a period of 30 minutes.
-
Reaction: Stir the solution at 0 °C for 18 hours.
-
Workup:
-
Filter the reaction mixture to remove the solid that has formed and wash the solid with Et₂O.
-
Dry the organic layer over sodium sulfate (Na₂SO₄).
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate in vacuo to obtain the crude product.
-
-
Purification: Purify the residue by flash column chromatography using a gradient of petroleum ether/EtOAc (from 9/1 to 5/5) to yield the final product.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Safety Considerations
-
Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Aluminum chloride is a water-reactive solid that can release HCl gas. Handle in a dry environment.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
This guide provides a foundational understanding of the synthesis of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate. Researchers are encouraged to consult the primary literature for further details and to adapt the procedures to their specific laboratory conditions and safety protocols.
References
- 1. 188869-05-8|tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate | 188869-05-8 [sigmaaldrich.com]
- 5. N-Boc-3-bromo-4-piperidone 95% | CAS: 188869-05-8 | AChemBlock [achemblock.com]
- 6. 3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester, CAS No. 188869-05-8 - iChemical [ichemical.com]
